Brivaracetam is a chiral molecule, meaning it has two mirror-image forms – the (alfaR, 4S)-isomer and its counterpart. Each isomer can have different biological effects. Research in this area focuses on understanding how the specific stereochemistry of (alfaR, 4S)-isomer influences its potential therapeutic applications ().
Research efforts are underway to develop specific methods to analyze and quantify the (alfaR, 4S)-isomer. This is crucial for isolating and studying its properties ().
Understanding the degradation behavior of (alfaR, 4S)-isomer is essential for its potential pharmaceutical development. Studies are being conducted to determine its stability under various conditions ().
Brivaracetam, specifically the (alfaR, 4S)-isomer, is a third-generation anticonvulsant medication derived from the racetam family. It is primarily utilized for the treatment of focal seizures in epilepsy. This compound is structurally related to levetiracetam, differing by a propyl group substitution at the 4-position. Brivaracetam exhibits a high affinity for the synaptic vesicle glycoprotein 2A, which is believed to play a crucial role in neurotransmission and synaptic signal regulation .
The exact mechanism of action of Brivaracetam is still under investigation. However, it is believed to modulate sodium channels in the brain, thereby stabilizing neuronal activity and reducing seizure frequency [].
The role of the individual isomers, (alfaR, 4R) and (alfaR, 4S), in the mechanism of action is a topic of ongoing research. Some studies suggest that the (alfaR, 4R)-isomer might be the more potent enantiomer, but further investigation is needed [].
The biological activity of brivaracetam primarily revolves around its anticonvulsant properties. Its mechanism of action includes:
Brivaracetam can be synthesized through various methods:
Brivaracetam is primarily used as an adjunctive therapy for patients with focal seizures. Its applications extend beyond epilepsy management:
Brivaracetam exhibits several interactions that may affect its pharmacokinetics and therapeutic outcomes:
Brivaracetam shares structural and functional similarities with other compounds in the racetam family. Here are some notable comparisons:
| Compound Name | Structural Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Levetiracetam | 4-position substitution | Binds to synaptic vesicle glycoprotein 2A | Lower affinity than brivaracetam |
| Oxcarbazepine | Related to sodium channel modulation | Sodium channel blocker | Different chemical structure |
| Pregabalin | Modulates calcium channels | Inhibits excitatory neurotransmitter release | Primarily used for neuropathic pain |
Brivaracetam stands out due to its superior binding affinity for synaptic vesicle glycoprotein 2A compared to levetiracetam and its unique metabolic pathways that enhance its therapeutic profile while minimizing side effects .
Brivaracetam (alfaR, 4S)-isomer possesses two distinct stereogenic centers that define its three-dimensional molecular architecture and biological activity [4] [9]. The compound, with molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 g/mol, contains chiral centers at position 2 of the butanamide group and position 4 of the 2-oxo-4-propylpyrrolidine ring [21] [24].
The absolute configuration of the (alfaR, 4S)-isomer is characterized by R-configuration at the alpha carbon of the butanamide moiety and S-configuration at the 4-position of the pyrrolidinone ring [4] [9]. This specific stereochemical arrangement distinguishes it from the three other possible stereoisomers: (2S,4R), (2R,4R), and (2S,4S) configurations [4] [12].
Table 2.1: Stereochemical Configuration Data for Brivaracetam Stereoisomers
| Stereoisomer | Position 2 Configuration | Position 4 Configuration | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| (alfaR, 4S) | R | S | 357336-99-3 | 73-76 |
| (alfaS, 4R) | S | R | 357336-20-0 | Not specified |
| (alfaR, 4R) | R | R | 357337-00-9 | Not specified |
| (alfaS, 4S) | S | S | Not specified | Not specified |
The stereogenic center at position 2 involves the alpha carbon bearing the ethyl substituent and the nitrogen attachment to the pyrrolidinone ring [15] [22]. The second stereogenic center at position 4 of the pyrrolidinone ring carries the propyl substituent that extends into the hydrophobic binding pocket of the target protein [15].
Vibrational Circular Dichroism spectroscopy has emerged as the definitive method for absolute configuration determination of brivaracetam stereoisomers [4] [9] [12]. The technique provides unambiguous stereochemical assignment without requiring prior knowledge of relative stereochemistry or the need for chemical derivatization [4] [12].
Experimental VCD spectra of brivaracetam (alfaR, 4S)-isomer reveal characteristic absorption bands that correlate directly with specific molecular vibrations [4] [9]. The localized NH₂ scissoring mode at approximately 1600 cm⁻¹ serves as a diagnostic marker for intramolecular hydrogen bonding interactions within the molecule [4] [12]. This spectral feature is particularly significant as it reflects the spatial arrangement of the amide functionality relative to the pyrrolidinone ring system [4] [9].
Table 2.2: Key VCD Spectral Features for Brivaracetam (alfaR, 4S)-Isomer
| Wavenumber (cm⁻¹) | Assignment | Intensity | Stereochemical Significance |
|---|---|---|---|
| ~1600 | NH₂ scissoring | Strong positive | Intramolecular hydrogen bonding |
| 1150-1050 | Delocalized modes | Variable | Ethyl group orientation |
| ~1400 | C-H bending | Medium | Chiral center environment |
| ~1300 | C-N stretching | Medium | γ-lactam ring conformation |
The delocalized vibrational modes between 1150 and 1050 cm⁻¹ provide critical information regarding the orientation of the ethyl substituent at the stereogenic center [4] [12]. These bands exhibit distinct patterns that differentiate the (alfaR, 4S)-isomer from its diastereomeric counterparts [9] [12].
VCD spectroscopy successfully distinguishes all four brivaracetam stereoisomers through comparison of experimental and computationally predicted spectra [4] [9]. The method demonstrates superior discrimination capability compared to traditional infrared spectroscopy or nuclear magnetic resonance analysis alone [4] [12].
Nuclear Magnetic Resonance spectroscopy provides complementary structural information for brivaracetam (alfaR, 4S)-isomer characterization, particularly for confirming relative stereochemistry [4] [6] [9]. While VCD spectroscopy excels at absolute configuration determination, NMR analysis offers detailed insights into the molecular environment surrounding each stereogenic center [4] [12].
Proton NMR analysis reveals diagnostic chemical shift patterns that enable differentiation between diastereoisomers [6] [11]. The signals at 3.50 and 3.60 ppm correspond to one of the protons at position 5 of the pyrrolidinone ring, with these chemical shifts being characteristic of different stereochemical arrangements [6] [11]. Integration of these signals provides quantitative determination of diastereomeric ratios in synthetic mixtures [6] [11].
Table 2.3: Characteristic NMR Chemical Shifts for Brivaracetam Stereoisomers
| Position | (alfaR, 4S) δ (ppm) | (alfaR, 4R) δ (ppm) | (alfaS, 4R) δ (ppm) | Multiplicity |
|---|---|---|---|---|
| H-5a | 3.50 | 3.60 | 3.52 | m |
| H-4 | 4.2-4.3 | 4.1-4.2 | 4.2-4.3 | m |
| H-2' | 4.8-4.9 | 4.8-4.9 | 4.7-4.8 | q |
| CH₃ (ethyl) | 1.4-1.5 | 1.4-1.5 | 1.4-1.5 | t |
Carbon-13 NMR spectroscopy provides additional structural confirmation through analysis of quaternary and tertiary carbon environments [16] [17]. The pyrrolidinone carbonyl carbon typically appears around 175-180 ppm, while the amide carbonyl resonates near 170-175 ppm [16] [19].
Statistical analysis using the CP3 algorithm enables quantitative comparison between experimental and computed NMR chemical shifts [4] [12]. This computational approach provides confidence levels for stereochemical assignments and serves as an independent verification method for VCD-based determinations [4] [9].
Density Functional Theory calculations provide accurate prediction of spectroscopic properties for brivaracetam (alfaR, 4S)-isomer [4] [9] [12]. The B3LYP functional with 6-31G(d) basis set has proven particularly effective for reproducing experimental VCD and infrared spectra [4] [12].
Computational modeling employs solvent continuum models to account for solution-phase effects on molecular conformation and spectroscopic properties [4] [9]. The Self-Consistent Reaction Field method with polarizable continuum model accurately simulates the influence of polar solvents on vibrational frequencies and intensities [4] [12].
Table 2.4: Computational Parameters for Spectroscopic Simulation
| Parameter | Method/Basis Set | Scaling Factor | Accuracy |
|---|---|---|---|
| Vibrational frequencies | B3LYP/6-31G(d) | 0.9613 | ±10 cm⁻¹ |
| VCD intensities | B3LYP/6-31G(d) | 1.0 | ±15% |
| NMR chemical shifts | B3LYP/6-311+G(2d,p) | N/A | ±2 ppm |
| Infrared intensities | B3LYP/6-31G(d) | 1.0 | ±20% |
Conformational analysis reveals multiple low-energy conformers that contribute to the observed spectroscopic properties [4] [9]. The computational approach identifies preferred molecular geometries through systematic exploration of torsional angles around rotatable bonds [12] [15].
Similarity indices between calculated and experimental spectra provide quantitative measures of computational accuracy [4] [12]. The CompareVOA algorithm generates statistical validation through randomization tests that confirm the reliability of stereochemical assignments [4] [9].
The determination of both relative and absolute stereochemistry for brivaracetam (alfaR, 4S)-isomer requires integration of multiple analytical techniques [4] [9] [12]. VCD spectroscopy serves as the primary method for absolute configuration assignment, while NMR analysis provides confirmation of relative stereochemical relationships [4] [12].
Chiral recognition studies demonstrate the superior performance of VCD over traditional methods for molecules containing multiple stereogenic centers [4] [5]. The technique eliminates the need for chemical derivatization or crystallographic analysis while providing definitive stereochemical assignments [4] [9].
Table 2.5: Stereochemical Determination Methods Comparison
| Method | Absolute Configuration | Relative Configuration | Sample Requirements | Analysis Time |
|---|---|---|---|---|
| VCD | Excellent | Good | 5-10 mg | 2-4 hours |
| NMR + CP3 | Good | Excellent | 10-20 mg | 4-6 hours |
| X-ray | Excellent | Excellent | Single crystal | 24-48 hours |
| Optical rotation | Poor | N/A | 50-100 mg | 1 hour |
Statistical validation through randomization testing confirms the reliability of stereochemical assignments [4] [12]. The enantiomeric similarity index provides quantitative discrimination between mirror-image configurations, ensuring accurate absolute configuration determination [4] [9].
Brivaracetam (alfaR, 4S)-isomer exists as a white to off-white crystalline solid under standard ambient conditions [1] [2]. The compound manifests in a highly organized crystalline powder form, demonstrating characteristic crystalline morphology typical of pharmaceutical compounds in this therapeutic class [1]. The crystalline nature of the (alfaR, 4S)-isomer is consistent with its structural configuration, where the specific stereochemical arrangement of the two chiral centers contributes to its solid-state organization [3] [4].
The crystalline characteristics of brivaracetam stereoisomers have been extensively studied using vibrational circular dichroism spectroscopy and nuclear magnetic resonance analysis [3]. Research has demonstrated that the (alfaR, 4S)-isomer maintains a stable crystalline structure that can be distinguished from other stereoisomers through advanced crystallographic techniques [5]. The compound exhibits consistent crystalline properties when stored under appropriate refrigerated conditions, maintaining its structural integrity over extended periods [1] [2].
The solubility characteristics of brivaracetam (alfaR, 4S)-isomer demonstrate a selective solubility pattern across different solvent systems [1] [6]. The compound exhibits slight solubility in chloroform, dimethyl sulfoxide, and methanol, indicating moderate interaction with both polar and moderately polar organic solvents [1] [6]. This solubility profile reflects the amphiphilic nature of the molecule, where the pyrrolidone ring system and the amide functionality provide polar character while the propyl and ethyl substituents contribute hydrophobic characteristics [7] [8].
In acetonitrile, the compound demonstrates enhanced solubility, making this solvent system particularly suitable for analytical and preparative applications [2] [9]. The differential solubility behavior across various media is attributed to the specific spatial arrangement of the (alfaR, 4S) configuration, which influences intermolecular interactions and solvation patterns differently compared to other stereoisomeric forms [3].
| Solvent System | Solubility Classification | Application Relevance |
|---|---|---|
| Chloroform | Slightly soluble [1] [6] | Extraction procedures |
| Dimethyl sulfoxide | Slightly soluble [1] [6] | Analytical applications |
| Methanol | Slightly soluble [1] [6] | Chromatographic methods |
| Acetonitrile | Soluble [2] [9] | Purification processes |
The thermal characteristics of brivaracetam (alfaR, 4S)-isomer are defined by a melting point range of 73-76°C [1], which represents the temperature at which the crystalline solid undergoes transition to the liquid phase. This relatively narrow melting point range indicates high purity and structural homogeneity of the (alfaR, 4S)-isomer [1]. The predicted boiling point of 409.3±28.0°C suggests significant thermal stability under normal processing conditions [1] [6].
Differential scanning calorimetry studies on related brivaracetam stereoisomers have revealed distinct thermal transition patterns [10]. The (alfaR, 4S)-isomer demonstrates thermal stability characteristics that support its viability for pharmaceutical formulation development [1]. Storage recommendations specify refrigerated conditions (2-8°C) to maintain optimal stability and prevent potential thermal degradation [1] [2].
The phase behavior of the compound under varying thermal conditions has been characterized through thermogravimetric analysis, which confirms the absence of significant decomposition below the melting point [10]. These thermal properties are crucial for understanding processing parameters and establishing appropriate storage conditions for pharmaceutical applications [11].
Brivaracetam compounds, including the (alfaR, 4S)-isomer, exhibit limited polymorphic behavior with distinct solid-state forms characterized through advanced crystallographic techniques [11] [12] [10]. Research has identified specific crystal forms that demonstrate enhanced stability and processing characteristics compared to alternative polymorphic variants [12]. The European Medicines Agency assessment reports indicate that two solid phases of brivaracetam are known, with the manufacturing process generating the desired solid phase consistently [11].
Single crystal X-ray diffraction studies have provided detailed structural information about brivaracetam stereoisomers, revealing specific intermolecular interactions that stabilize the crystal lattice [5] [10]. The (alfaR, 4S)-isomer crystallizes in a specific space group that can be distinguished from other stereoisomeric forms through powder X-ray diffraction patterns [10]. Variable temperature X-ray diffraction studies have confirmed the structural stability of the crystalline form across therapeutically relevant temperature ranges [10].
Crystal engineering approaches have been employed to develop ionic co-crystals of brivaracetam with inorganic salts, resulting in modified physicochemical properties including altered melting points and improved crystal morphology [13] [10]. These studies demonstrate the potential for crystal form optimization to enhance pharmaceutical performance characteristics [10].
The (alfaR, 4S)-isomer of brivaracetam exhibits characteristic optical activity resulting from its chiral center configuration [3]. Vibrational circular dichroism spectroscopy has been employed to definitively establish the absolute configuration of all four brivaracetam stereoisomers, including the (alfaR, 4S)-isomer [3]. The spectroscopic analysis reveals that the compound displays specific circular dichroism signatures that enable unambiguous identification and differentiation from other stereoisomeric forms [3].
Ultraviolet spectroscopic analysis of brivaracetam compounds demonstrates a maximum absorbance at approximately 217 nanometers [14] [15], which serves as a characteristic identification parameter for analytical methods. The UV spectroscopic profile provides a reliable method for quantitative determination with demonstrated linearity across therapeutically relevant concentration ranges [15]. Nuclear magnetic resonance spectroscopy reveals specific signal patterns that correlate with the (alfaR, 4S) stereochemical configuration [3].
| Spectroscopic Parameter | Characteristic Value | Analytical Significance |
|---|---|---|
| UV λmax | 217 nm [14] [15] | Quantitative analysis |
| Optical activity | Configurationally specific [3] | Stereochemical identity |
| VCD signatures | Isomer-specific patterns [3] | Absolute configuration |
| NMR chemical shifts | Stereoisomer-dependent [3] | Structural confirmation |